4-Bromo-2-isobutylisoindoline
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Overview
Description
4-Bromo-2-isobutylisoindoline is a synthetic organic compound belonging to the isoindoline family Isoindolines are heterocyclic compounds containing a nitrogen atom within a fused ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-isobutylisoindoline typically involves the bromination of isoindoline derivatives. One common method is the electrophilic aromatic substitution reaction, where isoindoline is treated with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-isobutylisoindoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding isoindoline-1,3-dione derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 2-isobutylisoindoline.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups, such as amino or hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium azide or sodium hydroxide are employed under appropriate conditions.
Major Products:
Oxidation: Isoindoline-1,3-dione derivatives.
Reduction: 2-Isobutylisoindoline.
Substitution: Various substituted isoindoline derivatives depending on the nucleophile used.
Scientific Research Applications
4-Bromo-2-isobutylisoindoline has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of biological pathways and enzyme interactions due to its structural similarity to naturally occurring isoindolines.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromo-2-isobutylisoindoline involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and isobutyl group contribute to its binding affinity and specificity. The compound may inhibit or activate certain biological pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
2-Bromoisoindoline: Lacks the isobutyl group, resulting in different chemical and biological properties.
4-Chloro-2-isobutylisoindoline: Similar structure but with a chlorine atom instead of bromine, affecting its reactivity and applications.
2-Isobutylisoindoline:
Uniqueness: 4-Bromo-2-isobutylisoindoline is unique due to the presence of both a bromine atom and an isobutyl group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-bromo-2-(2-methylpropyl)-1,3-dihydroisoindole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN/c1-9(2)6-14-7-10-4-3-5-12(13)11(10)8-14/h3-5,9H,6-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNAFEJPDDMVTHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CC2=C(C1)C(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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